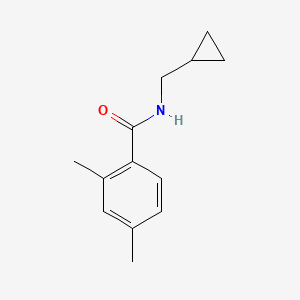
N-(cyclopropylmethyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3,4-dimethylbenzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPM belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(cyclopropylmethyl)-3,4-dimethylbenzamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in increased GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-3,4-dimethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. However, N-(cyclopropylmethyl)-3,4-dimethylbenzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. N-(cyclopropylmethyl)-3,4-dimethylbenzamide also has a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclopropylmethyl)-3,4-dimethylbenzamide. One potential direction is the investigation of N-(cyclopropylmethyl)-3,4-dimethylbenzamide's potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Another direction is the development of more water-soluble derivatives of N-(cyclopropylmethyl)-3,4-dimethylbenzamide to improve its in vivo efficacy. Additionally, the investigation of N-(cyclopropylmethyl)-3,4-dimethylbenzamide's potential use in the treatment of other neurological disorders such as epilepsy and anxiety disorders is an area of future research.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(cyclopropylmethyl)-3,4-dimethylbenzamide as the final product. The purity and yield of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-3-6-12(7-10(9)2)13(15)14-8-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWBKKFDQJTALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)